
2,2'-bis(3-(N,N-di-p-tolylaMino)phenyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2,2'-bis(3-(N,N-di-p-tolylaMino)fenil)bifenilo es un compuesto orgánico con la fórmula molecular C52H44N2 y un peso molecular de 696.92 g/mol . Este compuesto es conocido por sus propiedades estructurales únicas, que lo hacen valioso en diversas aplicaciones científicas e industriales. Se utiliza a menudo en el campo de la electrónica orgánica, particularmente en el desarrollo de diodos orgánicos emisores de luz (OLED) y otros dispositivos optoelectrónicos .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 2,2'-bis(3-(N,N-di-p-tolylaMino)fenil)bifenilo normalmente implica la reacción de derivados del bifenilo con N,N-di-p-tolylamina en condiciones específicas. Un método común incluye el uso de reacciones de acoplamiento cruzado catalizadas por paladio, como el acoplamiento de Suzuki-Miyaura, que implica la reacción de haluros de arilo con ácidos borónicos de arilo en presencia de un catalizador de paladio y una base .
Métodos de Producción Industrial
En entornos industriales, la producción de este compuesto puede implicar reacciones de acoplamiento cruzado catalizadas por paladio a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la cromatografía en columna, puede mejorar aún más la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2,2'-bis(3-(N,N-di-p-tolylaMino)fenil)bifenilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan a menudo.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados de quinona, derivados de amina y diversos compuestos de bifenilo sustituidos .
Aplicaciones Científicas De Investigación
El 2,2'-bis(3-(N,N-di-p-tolylaMino)fenil)bifenilo tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y polímeros.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo una investigación para explorar su posible uso en sistemas de administración de fármacos y como agente terapéutico.
Industria: Se utiliza ampliamente en el desarrollo de OLED, células fotovoltaicas orgánicas y otros dispositivos optoelectrónicos debido a sus excelentes propiedades de transporte de carga
Mecanismo De Acción
El mecanismo de acción del 2,2'-bis(3-(N,N-di-p-tolylaMino)fenil)bifenilo en dispositivos optoelectrónicos implica su capacidad para transportar portadores de carga de manera eficiente. La estructura molecular del compuesto permite la formación de exciplexes y electromeros, que son cruciales para la emisión de luz en los OLED. La transferencia de energía entre los materiales huésped e invitado en estos dispositivos está facilitada por la alta eficiencia de fotoluminiscencia del compuesto y los niveles de energía favorables .
Comparación Con Compuestos Similares
Compuestos Similares
Di-4-(N,N-di-p-tolyl-amino)-fenil ciclohexano (TAPC): Similar en estructura y utilizado en dispositivos optoelectrónicos.
4,4'-Bis(N-carbazolil)-1,1'-bifenilo (CBP): Otro compuesto utilizado en OLED con propiedades de transporte de carga similares.
Tris(4-carbazoyl-9-ylfenil)amina (TCTA): Conocido por su alta eficiencia en aplicaciones OLED.
Unicidad
El 2,2'-bis(3-(N,N-di-p-tolylaMino)fenil)bifenilo destaca por su alto peso molecular y propiedades estructurales únicas, que contribuyen a su rendimiento superior en dispositivos optoelectrónicos. Su capacidad para formar exciplexes y electromeros estables lo hace particularmente valioso en el desarrollo de OLED de alta eficiencia .
Propiedades
Fórmula molecular |
C52H44N2 |
|---|---|
Peso molecular |
696.9 g/mol |
Nombre IUPAC |
3-[2-[2-[3-(4-methyl-N-(4-methylphenyl)anilino)phenyl]phenyl]phenyl]-N,N-bis(4-methylphenyl)aniline |
InChI |
InChI=1S/C52H44N2/c1-37-19-27-43(28-20-37)53(44-29-21-38(2)22-30-44)47-13-9-11-41(35-47)49-15-5-7-17-51(49)52-18-8-6-16-50(52)42-12-10-14-48(36-42)54(45-31-23-39(3)24-32-45)46-33-25-40(4)26-34-46/h5-36H,1-4H3 |
Clave InChI |
GFMFFNAOXIHABA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=CC(=C3)C4=CC=CC=C4C5=CC=CC=C5C6=CC(=CC=C6)N(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)
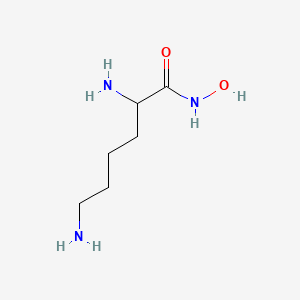
![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)

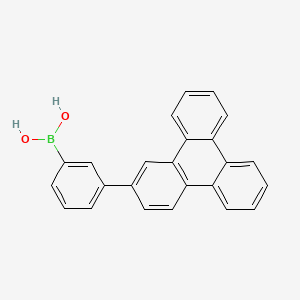
![10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12301453.png)
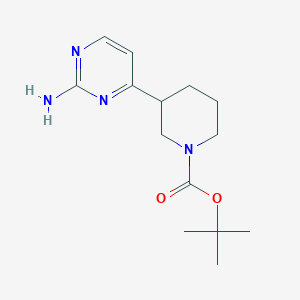
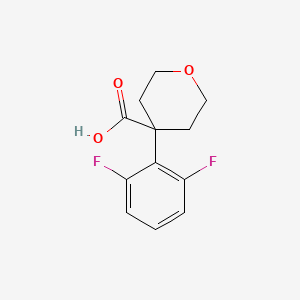
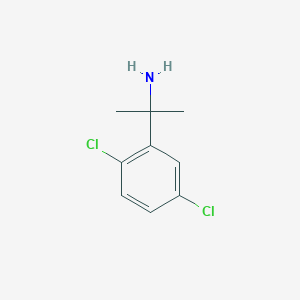
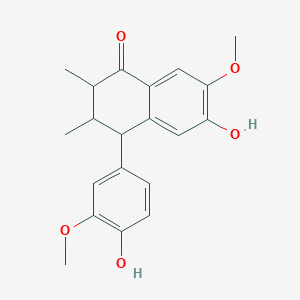

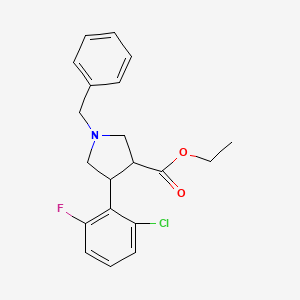
![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)
![9a-Methoxy-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran-2-one](/img/structure/B12301519.png)
